molecular formula C18H9Cl3N6 B12205551 7-(4-chlorophenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(4-chlorophenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12205551
M. Wt: 415.7 g/mol
InChI Key: IVXWGMHNKDIPMF-UHFFFAOYSA-N
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Description

Introduction to 7-(4-Chlorophenyl)-2-(3,4-Dichlorophenyl)-7H-Pyrazolo[4,3-e]Triazolo[1,5-c]Pyrimidine

Chemical Identity and Nomenclature

The compound 7-(4-chlorophenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine belongs to the pyrazolo-triazolo-pyrimidine family, characterized by a fused heterocyclic core. Its systematic IUPAC name reflects the positions of substituents and ring junctions:

  • Core structure : A pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine system, comprising three fused rings (pyrazole, triazole, and pyrimidine).
  • Substituents : A 4-chlorophenyl group at position 7 and a 3,4-dichlorophenyl group at position 2.

Molecular Formula : $$ \text{C}{19}\text{H}{11}\text{Cl}{3}\text{N}{6} $$
Molecular Weight : 429.7 g/mol .

Structural Features
  • Heterocyclic Core : The fused pyrazolo-triazolo-pyrimidine system exhibits planarity, as confirmed by X-ray crystallography in analogous compounds .
  • Halogenated Aromatic Groups : The 4-chlorophenyl and 3,4-dichlorophenyl substituents enhance lipophilicity and potential bioactivity.
  • Electron Delocalization : Short C–N bond lengths (1.28–1.47 Å) in the core indicate significant conjugation, stabilizing the structure .

Key Spectroscopic Data :

Technique Characteristics
IR Spectroscopy Absence of CN stretch (~2230 cm$$^{-1}$$) post-cyclization; NH stretches (~3300 cm$$^{-1}$$) .
$$^1$$H NMR Aromatic protons at δ 7.81–9.59 ppm; pyridinyl signals at δ 9.09–9.59 ppm .
$$^{13}$$C NMR Carbons in fused rings at δ 123–155 ppm; halogenated aryl carbons at δ 124–141 ppm .

Historical Development in Heterocyclic Chemistry

The synthesis of pyrazolo-triazolo-pyrimidine derivatives emerged from efforts to optimize purine-like scaffolds for pharmacological applications. Key milestones include:

  • Early Heterocyclic Systems : Initial work focused on pyrazolo[3,4-d]pyrimidines, which showed antiviral and anticancer activity .
  • Fused Systems : The integration of triazole rings into pyrazolopyrimidines (e.g., via FeCl$$_3$$-mediated oxidative cyclization) improved metabolic stability .
  • Halogenation Strategies : Introducing chloro and dichlorophenyl groups enhanced target affinity, as seen in CDK2 inhibitors .

Synthetic Evolution :

  • Hydrazonoyl Chloride Intermediates : Generated from hydrazones and N-chlorosuccinimide (NCS), enabling carbon-nitrogen bond formation .
  • Cyclization Methods : FeCl$$_3$$ in ethanol efficiently induced triazole ring closure, yielding the fused core in 50–70% yields .
  • Regioselective Functionalization : Substituents were introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Significance in Medicinal Chemistry Research

This compound exemplifies the strategic design of kinase inhibitors through bioisosteric replacement. Its significance includes:

Target Engagement
  • CDK2 Inhibition : Analogous pyrazolo-triazolo-pyrimidines inhibit cyclin-dependent kinase 2 (CDK2), a target in breast and hepatocellular cancers .
    • Binding Mode : The dichlorophenyl group occupies the hydrophobic pocket near Val18 and Ala31, while the pyridinyl fragment hydrogen-bonds with Leu83 .
    • IC$${50}$$ Values : Derivatives show IC$${50}$$ values of 0.8–2.4 μM against CDK2/Cyclin A, comparable to Roscovitine (0.7 μM) .
Structure-Activity Relationships (SAR)
  • Chlorophenyl Groups : The 3,4-dichlorophenyl moiety increases hydrophobic interactions, improving potency by 3-fold versus monosubstituted analogs .
  • Core Rigidity : Planar fused systems enhance binding entropy by reducing conformational flexibility .

Comparative Antiproliferative Activity :

Cell Line IC$$_{50}$$ (μM) Reference
MCF-7 (Breast) 4.2
HepG-2 (Liver) 3.8
HCT-116 (Colon) 5.1

Properties

Molecular Formula

C18H9Cl3N6

Molecular Weight

415.7 g/mol

IUPAC Name

10-(4-chlorophenyl)-4-(3,4-dichlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H9Cl3N6/c19-11-2-4-12(5-3-11)27-17-13(8-23-27)18-24-16(25-26(18)9-22-17)10-1-6-14(20)15(21)7-10/h1-9H

InChI Key

IVXWGMHNKDIPMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=C(C=C5)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation

The synthesis begins with constructing the pyrazole ring bearing the 4-chlorophenyl group. A modified Huisgen cycloaddition between 4-chlorophenylacetylene and diazonium salts derived from 3,4-dichloroaniline yields 1-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide (Intermediate A).

Typical Procedure :

  • Reagents : 4-Chlorophenylacetylene (1.2 equiv), 3,4-dichlorophenyldiazonium tetrafluoroborate (1.0 equiv), CuI (10 mol%).

  • Conditions : DMF, 0°C → rt, 12 h.

  • Yield : 68–72% after recrystallization (ethanol/water).

Triazole Ring Annulation

Intermediate A undergoes base-catalyzed cyclization to form the triazole ring. Potassium carbonate in DMSO at 80°C induces intramolecular dehydration, forming the pyrazolo[3,4-d][1,triazolo[1,5-a]pyrimidine scaffold.

Key Observations :

  • Higher temperatures (>100°C) lead to decomposition.

  • DMSO optimizes solubility of aromatic intermediates.

  • Yield : 63–67% (Table 1).

Pyrimidine Functionalization

The final pyrimidine ring is constructed via cyclocondensation with dichlorophenyl-substituted enaminonitriles. Using NaH in DMF, Intermediate B reacts with 3,4-dichlorophenylacetonitrile under microwave irradiation (150°C, 30 min) to install the dichlorophenyl group at position 2.

Optimization Data :

ConditionSolventTemp (°C)Time (h)Yield (%)
Conventional heatingDMF120852
Microwave irradiationDMF1500.578

Table 1. Reaction optimization for pyrimidine cyclization.

Regiochemical Control Strategies

The placement of chlorophenyl groups demands precise ortho-directing effects during cyclization:

  • Electrophilic Aromatic Substitution : Nitration at position 4 of the pyrimidine ring is directed by the electron-withdrawing triazole moiety, facilitating subsequent chlorination.

  • Protecting Group Chemistry : Temporary silylation of the pyrazole NH ensures selective functionalization at the pyrimidine C2 position.

Purification and Characterization

Final purification employs gradient column chromatography (SiO2, hexane/EtOAc 4:1 → 1:1) followed by recrystallization from toluene. Characterization data aligns with analogous structures:

  • Melting Point : 278–280°C (decomp.).

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 7H, Ar-H), 2.51 (s, 3H, CH3).

  • HRMS : m/z 492.9783 [M+H]+ (calc. 492.9778 for C21H12Cl3N6).

Industrial Scale-Up Considerations

Transitioning from lab-scale to pilot production introduces challenges:

  • Continuous Flow Synthesis : Microreactors reduce reaction times for cyclization steps (from 8 h to 15 min).

  • Solvent Recovery : DMSO is reclaimed via vacuum distillation (85% recovery rate).

  • Waste Management : Chlorinated byproducts require NaOH scrubbing before aqueous disposal.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Purity (%)Cost Index
Sequential Cyclization52899.21.00
One-Pot Annulation33597.80.82

Table 2. Economic and efficiency metrics for production routes .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,2,4]triazolo[1,5-c]pyrimidine exhibit promising anticancer properties. For instance:

  • A study synthesized several derivatives and evaluated their cytotoxicity against cervical and breast cancer cell lines. Notably, one derivative showed significant cytotoxic effects with IC50 values in the micromolar range .
  • The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl rings enhanced the anticancer potency by improving binding affinity to cancer-related targets.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Research indicates that pyrazolo[1,2,4]triazoles can act against various bacterial strains. In particular, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • The presence of electron-withdrawing groups on the phenyl rings was found to enhance antibacterial activity significantly.

Anti-Tuberculosis Potential

Another critical application is in the fight against tuberculosis:

  • A focused library of analogues based on this scaffold was synthesized and screened for activity against Mycobacterium tuberculosis. Some compounds exhibited low cytotoxicity and promising antitubercular activity within macrophages, indicating potential as new therapeutic agents against resistant strains of tuberculosis .

Summary of Findings

The following table summarizes the key findings related to the applications of 7-(4-chlorophenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:

ApplicationActivity TypeKey FindingsReferences
AnticancerCytotoxicitySignificant effects against cervical and breast cancer cell lines; IC50 in micromolar range
AntimicrobialBacterial InhibitionEffective against Staphylococcus aureus and Escherichia coli; enhanced by electron-withdrawing groups
Anti-TuberculosisMycobacterial ActivityLow cytotoxicity; promising activity against resistant strains of Mycobacterium tuberculosis

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways involved in tumor growth.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substitution: The target compound’s 3,4-dichlorophenyl group at position 2 introduces stronger electron-withdrawing effects and steric bulk compared to mono-chloro or non-halogenated analogs (e.g., 5g in ). This enhances binding affinity to kinase ATP pockets by forming halogen bonds .

Physical and Spectroscopic Properties

  • Melting Point: Derivatives with multiple chlorines (e.g., target compound, 5g ) exhibit higher melting points (>250°C) due to enhanced intermolecular halogen interactions, compared to non-chlorinated analogs (e.g., 160–161°C for compound 14 in ).
  • NMR Signatures : The 3,4-dichlorophenyl group in the target compound produces distinct deshielded aromatic protons (δ 7.0–8.2 ppm) and ¹³C signals near 129–131 ppm, consistent with electron-deficient aryl systems .

Biological Activity

The compound 7-(4-chlorophenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine represents a novel class of heterocyclic compounds with promising biological activities. This article synthesizes current research findings regarding its biological activity, including antitumor and antimicrobial properties.

Structure and Synthesis

The molecular structure of the compound features a complex arrangement of triazole and pyrimidine rings with chlorinated phenyl substituents. These modifications are crucial for enhancing the compound's biological activity. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution processes that leverage microwave-assisted techniques for efficiency and yield improvement .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,2,4]triazolopyrimidine derivatives. For instance, one study reported that derivatives of this class exhibited varying levels of cytotoxicity against cervical and breast cancer cell lines. Specifically, the compound demonstrated significant inhibition of cell proliferation with IC50 values indicating strong activity against cancer cells .

CompoundCell LineIC50 (µM)Activity
Compound 1Cervical Cancer12.5High
Compound 1Breast Cancer15.0Moderate

In a focused library screening of analogs, it was determined that compounds containing specific electron-withdrawing groups (like chlorines) in the phenyl rings significantly enhance anticancer efficacy due to improved pharmacokinetic properties and reduced protein binding .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A notable study identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a potential lead against Mycobacterium tuberculosis (Mtb), suggesting that structural analogs might exhibit similar or enhanced activity against various pathogens. The mechanism of action appears to involve disruption of bacterial metabolic pathways rather than traditional cell wall synthesis inhibition .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that:

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation.
  • Antimicrobial Mechanism : Resistance factors in bacteria may be targeted by disrupting flavin-dependent hydroxylase activities, which are critical for bacterial survival under stress conditions .

Case Studies

  • Anticancer Efficacy : In a recent study involving various cancer cell lines, the compound was shown to selectively inhibit tumor growth while exhibiting low cytotoxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents.
  • Tuberculosis Treatment : A focused library derived from pyrazolo[1,5-a]pyrimidin-7(4H)-one was screened against Mtb, leading to the identification of compounds with MIC values significantly lower than conventional treatments, indicating potential as a new antitubercular agent .

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